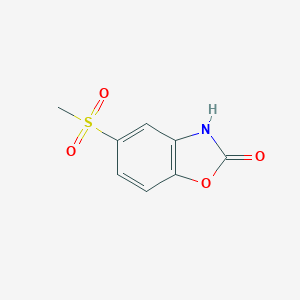

5-Mesylbenzoxazol-2(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfonyl-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c1-14(11,12)5-2-3-7-6(4-5)9-8(10)13-7/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKRTJQSGPLQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160959 | |

| Record name | 5-Mesylbenzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13920-98-4 | |

| Record name | 5-(Methylsulfonyl)-2(3H)-benzoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13920-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Mesylbenzoxazol-2(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013920984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Mesylbenzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-mesylbenzoxazol-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 5-Mesylbenzoxazol-2(3H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Mesylbenzoxazol-2(3H)-one, a molecule of interest within the broader class of benzoxazolone derivatives known for their diverse biological activities. Due to a lack of available experimental data for this specific analog, this report presents a combination of in silico predicted properties for the title compound and experimentally determined values for the parent compound, benzoxazol-2(3H)-one, to serve as a valuable reference for researchers. Detailed experimental protocols for key physicochemical property determination are also provided, alongside a discussion of the potential biological activities and relevant signaling pathways associated with the benzoxazolone scaffold.

Introduction

Benzoxazolone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The physicochemical properties of these compounds are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their solubility, permeability, and ultimately, their bioavailability and efficacy. This guide focuses on this compound, a derivative featuring a methylsulfonyl (mesyl) group at the 5-position of the benzoxazolone core. The introduction of the mesyl group, a strong electron-withdrawing and polar substituent, is anticipated to significantly modulate the physicochemical and biological properties of the parent molecule.

Physicochemical Properties

A thorough search of the scientific literature and chemical databases did not yield experimentally determined physicochemical data for this compound. Therefore, a collection of predicted properties has been generated using computational models. For comparative purposes, the experimentally determined properties of the unsubstituted parent compound, benzoxazol-2(3H)-one, are also presented.

Predicted Physicochemical Properties of this compound

The following properties were predicted using the SwissADME web tool.

| Property | Predicted Value |

| Chemical Formula | C₈H₇NO₄S |

| Molecular Weight | 213.21 g/mol |

| LogP (Octanol/Water) | 0.85 |

| Water Solubility | -2.75 (LogS) / Moderately soluble |

| pKa (Acidic) | 7.58 |

| Polar Surface Area | 83.39 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Molar Refractivity | 49.50 |

Experimental Physicochemical Properties of Benzoxazol-2(3H)-one

The following data for the parent compound, benzoxazol-2(3H)-one (CAS No: 59-49-4), is provided as a baseline for comparison.

| Property | Experimental Value | Reference |

| Chemical Formula | C₇H₅NO₂ | [1] |

| Molecular Weight | 135.12 g/mol | [1] |

| Melting Point | 141-142 °C | [1] |

| Boiling Point | 335.0 °C @ 760.00 mm Hg | [1] |

| LogP (Octanol/Water) | 1.16 | [1] |

| Water Solubility | >20.3 µg/mL at pH 7.4 | [1] |

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been reported, the broader class of benzoxazolone derivatives has been shown to exhibit a range of biological effects. Notably, some derivatives have demonstrated anti-inflammatory activity by modulating the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. Specifically, certain 4-sulfonyloxy/alkoxy benzoxazolone derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and pro-inflammatory cytokines by suppressing the phosphorylation of p38 and ERK, which in turn prevents the activation of NF-κB and the subsequent expression of inducible nitric oxide synthase (iNOS).

Given this precedent, it is plausible that this compound may also interact with inflammatory signaling cascades. The diagram below illustrates a potential mechanism of action for a benzoxazolone derivative in the context of inflammation.

References

An In-depth Technical Guide to the Synthesis of 5-Mesylbenzoxazol-2(3H)-one and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 5-Mesylbenzoxazol-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. The document details the core synthesis route, experimental protocols, and potential biological relevance, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics.

Introduction to Benzoxazolones

The benzoxazolone scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities.[1] This heterocyclic system is present in a range of biologically active molecules, exhibiting properties such as anti-inflammatory, analgesic, and antimicrobial effects. The introduction of a methanesulfonyl (mesyl) group at the 5-position of the benzoxazolone core can significantly influence the molecule's physicochemical properties and biological activity, making this compound and its derivatives attractive targets for synthesis and evaluation.

Core Synthesis Pathway

The most direct and efficient synthesis of this compound proceeds through a two-step pathway, commencing with a commercially available and key intermediate, 2-Amino-4-(methylsulfonyl)phenol. This pathway is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the subsequent cyclization reaction.

The overall synthetic transformation is depicted below:

Step 1: Synthesis of the Key Intermediate (Alternative Route)

While 2-Amino-4-(methylsulfonyl)phenol is commercially available, it can also be synthesized from 4-hydroxy-3-nitrobenzenesulfonamide. This involves a two-step process of reduction of the nitro group to an amine, followed by methylation of the sulfonamide.

Step 2: Cyclization to form the Benzoxazolone Ring

The crucial step in the synthesis is the cyclization of 2-Amino-4-(methylsulfonyl)phenol to form the benzoxazol-2(3H)-one ring. This is typically achieved using a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), which is a safer and easier-to-handle alternative to phosgene gas.[2] The reaction proceeds via the formation of an intermediate isocyanate or chloroformate, which then undergoes intramolecular cyclization.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps.

Synthesis of 2-Amino-4-(methylsulfonyl)phenol (if not commercially procured)

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Hydroxy-3-nitrobenzenesulfonamide | 218.19 | 21.82 g | 0.1 |

| Iron powder | 55.845 | 33.51 g | 0.6 |

| Concentrated HCl | 36.46 | 5 mL | - |

| Ethanol | 46.07 | 200 mL | - |

| Water | 18.02 | 50 mL | - |

| Dimethyl sulfate | 126.13 | 13.87 g | 0.11 |

| Sodium hydroxide | 40.00 | 8.8 g | 0.22 |

Procedure:

-

Reduction of the Nitro Group: To a suspension of 4-hydroxy-3-nitrobenzenesulfonamide (0.1 mol) in a mixture of ethanol (200 mL) and water (50 mL), add iron powder (0.6 mol) and concentrated hydrochloric acid (5 mL). Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC. After completion, filter the hot reaction mixture to remove the iron sludge. Concentrate the filtrate under reduced pressure to obtain crude 4-amino-3-hydroxybenzenesulfonamide.

-

Methylation of the Sulfonamide: Dissolve the crude 4-amino-3-hydroxybenzenesulfonamide in an aqueous solution of sodium hydroxide (0.22 mol in 100 mL of water). Cool the solution to 0-5 °C in an ice bath. Add dimethyl sulfate (0.11 mol) dropwise while maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for 12 hours. Acidify the solution with dilute HCl to precipitate the product. Filter the precipitate, wash with cold water, and dry to yield 2-Amino-4-(methylsulfonyl)phenol.

Synthesis of this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-4-(methylsulfonyl)phenol | 187.21 | 18.72 g | 0.1 |

| Triphosgene | 296.75 | 10.88 g | 0.0367 |

| Triethylamine | 101.19 | 22.26 g | 0.22 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 300 mL | - |

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-Amino-4-(methylsulfonyl)phenol (0.1 mol) and triethylamine (0.22 mol) in anhydrous THF (200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve triphosgene (0.0367 mol) in anhydrous THF (100 mL).

-

Add the triphosgene solution dropwise to the stirred solution of the aminophenol over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water (50 mL).

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data

| Compound | Starting Material | Reaction | Yield (%) | Melting Point (°C) |

| 2-Amino-4-(methylsulfonyl)phenol | 4-Hydroxy-3-nitrobenzenesulfonamide | Two-step | ~70-80 | 156-160 |

| This compound | 2-Amino-4-(methylsulfonyl)phenol | Cyclization | ~85-95 | Not Reported |

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Biological Activity and Potential Signaling Pathway

Benzoxazolone derivatives with sulfonamide moieties have been reported to exhibit anti-inflammatory properties, with some demonstrating inhibitory activity against pro-inflammatory cytokines such as Interleukin-6 (IL-6).[3] IL-6 plays a crucial role in inflammatory responses and is implicated in various inflammatory diseases. Its signaling is primarily mediated through the JAK-STAT pathway.

The binding of IL-6 to its receptor (IL-6R) leads to the dimerization of the gp130 receptor subunit, which in turn activates associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT3 (Signal Transducer and Activator of Transcription 3). Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it binds to the promoters of target genes, inducing the transcription of various inflammatory mediators.

It is hypothesized that this compound or its derivatives may exert their anti-inflammatory effects by inhibiting one or more key components of the IL-6 signaling cascade, potentially at the level of JAK or STAT3 phosphorylation.

Conclusion

This technical guide outlines a robust and accessible synthetic route to this compound. The availability of the key aminophenol intermediate and the efficiency of the cyclization step make this a practical approach for laboratory-scale synthesis. The potential for this class of compounds to modulate inflammatory signaling pathways, such as the IL-6 cascade, warrants further investigation and positions them as promising scaffolds for the development of novel therapeutic agents. Future work should focus on optimizing the synthesis of derivatives and conducting detailed biological evaluations to elucidate their precise mechanism of action.

References

- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Activity of Benzoxazolone Scaffolds: A Technical Overview

Disclaimer: This technical guide provides an in-depth overview of the known mechanisms of action for the benzoxazol-2(3H)-one chemical scaffold and its derivatives. Despite a comprehensive search, specific data regarding the biological activity, mechanism of action, quantitative data, and experimental protocols for 5-Mesylbenzoxazol-2(3H)-one are not available in the reviewed scientific literature. Therefore, this document extrapolates information from structurally related benzoxazolone compounds to provide a foundational understanding of their potential biological roles. The information presented herein should be considered in the context of the broader class of benzoxazolone derivatives and not as specific data for this compound.

The benzoxazol-2(3H)-one core is recognized in medicinal chemistry as a "privileged scaffold" due to its versatile binding properties and presence in numerous biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide will delve into the established mechanisms of action for this class of compounds, supported by available data on various derivatives.

Anticancer Activity of Benzoxazolone Derivatives

A significant body of research has focused on the anticancer properties of benzoxazolone derivatives. These compounds have been shown to exert their effects through various mechanisms, primarily by inhibiting key enzymes involved in cancer cell proliferation and survival, and by inducing apoptosis.

One of the key targets identified for benzoxazolone derivatives is the c-Met kinase, a receptor tyrosine kinase that plays a crucial role in tumor cell growth, invasion, and metastasis.[2] Inhibition of c-Met kinase can disrupt downstream signaling pathways essential for cancer progression.

Furthermore, certain N-substituted benzoxazolone derivatives have been shown to induce apoptosis in cancer cells.[3] Studies in breast cancer cell lines have indicated that these compounds can increase the expression of pro-apoptotic proteins such as caspase-3 and cytochrome-c, leading to programmed cell death.[3]

Table 1: Cytotoxic Activity of Selected Benzoxazolone Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Benzo[d]oxazol-2(3H)-one-quinolone 13 | EBC-1 | 0.005 | [2] |

| 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one 5b | HCC1937 | 2.6 | [4] |

| N-substituted benzoxazolone 1 | MCF-7 | >100 | [3] |

| N-substituted benzoxazolone 2 | MCF-7 | ~50 | [3] |

Note: The data presented is for various derivatives and not for this compound.

The following diagram illustrates the general mechanism of c-Met kinase inhibition by benzoxazolone derivatives, leading to the suppression of downstream signaling pathways that promote cancer cell proliferation and survival.

Antimicrobial Activity

Derivatives of the benzoxazolone scaffold have also been investigated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal strains.[5] While the precise mechanisms are often not fully elucidated, it is believed that they may interfere with essential cellular processes in microorganisms.

Table 2: Antimicrobial Activity of Selected Benzoxazolone Derivatives

| Compound Class | Target Organism | Activity | Reference |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis (Gram-positive) | Active | [5] |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Candida albicans (Fungus) | Active | [5] |

Note: The data presented is for various derivatives and not for this compound.

Experimental Protocols

This section provides an overview of the general methodologies used to assess the biological activities of benzoxazolone derivatives, as extrapolated from the available literature.

In Vitro c-Met Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against c-Met kinase activity.

General Procedure:

-

Recombinant human c-Met kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer.

-

The test compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or radiometric assays using radiolabeled ATP.

-

The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of a compound on cancer cell lines.

General Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with the test compound at various concentrations for a specific duration (e.g., 48 or 72 hours).

-

After the treatment period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

-

The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Apoptosis Assays

Objective: To determine if a compound induces programmed cell death.

General Procedures:

-

Immunocytochemistry for Apoptotic Markers: Cells are treated with the compound, fixed, and then incubated with primary antibodies against key apoptotic proteins like cleaved caspase-3 or cytochrome-c. A secondary antibody conjugated to a fluorescent dye or an enzyme is then used for visualization and quantification.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. Cells are fixed, permeabilized, and then incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy.

References

- 1. farm.ucl.ac.be [farm.ucl.ac.be]

- 2. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 5-Mesylbenzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-Mesylbenzoxazol-2(3H)-one. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on its chemical structure and established spectroscopic principles. It also includes detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a solid organic compound of this nature.

Data Presentation

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.5 - 11.5 | br s | 1H | N-H |

| ~7.8 - 7.9 | d | 1H | Ar-H (H-6) |

| ~7.7 - 7.8 | dd | 1H | Ar-H (H-4) |

| ~7.2 - 7.3 | d | 1H | Ar-H (H-7) |

| ~3.2 - 3.3 | s | 3H | -SO₂CH₃ |

| Solvent: DMSO-d₆ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 156 | C=O (C-2) |

| ~143 - 144 | Ar-C (C-7a) |

| ~135 - 136 | Ar-C (C-5) |

| ~130 - 131 | Ar-C (C-3a) |

| ~125 - 126 | Ar-CH (C-6) |

| ~115 - 116 | Ar-CH (C-4) |

| ~110 - 111 | Ar-CH (C-7) |

| ~44 - 45 | -SO₂CH₃ |

| Solvent: DMSO-d₆ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 3000 | Medium, Broad | N-H Stretch |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1750 - 1730 | Strong | C=O Stretch (Lactam) |

| ~1610, ~1480 | Medium | Aromatic C=C Stretch |

| ~1320 - 1280 | Strong | Asymmetric SO₂ Stretch |

| ~1150 - 1120 | Strong | Symmetric SO₂ Stretch |

| ~1250 - 1200 | Strong | C-O-C Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 213.01 | [M]⁺ (Exact Mass) |

| 214.01 | [M+H]⁺ |

| 236.00 | [M+Na]⁺ |

| Ionization Mode: Electrospray (ESI) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, which is typically higher than for ¹H NMR due to the low natural abundance of ¹³C.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may require further dilution depending on the sensitivity of the instrument.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.[4][5]

-

Acquire the mass spectrum in both positive and negative ion modes to determine the most effective ionization.[6]

-

The mass analyzer (e.g., Time-of-Flight, Quadrupole) will separate the ions based on their mass-to-charge ratio (m/z).[5]

-

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized organic compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. webassign.net [webassign.net]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 5-Mesylbenzoxazol-2(3H)-one

This technical guide provides a comprehensive overview of the solubility and stability of 5-Mesylbenzoxazol-2(3H)-one, a key intermediate in pharmaceutical development. The information herein is intended for researchers, scientists, and drug development professionals to facilitate formulation development and ensure drug product quality.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dissolution rate. Understanding the solubility of this compound in various solvents is essential for developing appropriate formulations.

Data Presentation: Solubility of this compound in Various Solvents at 25 °C

| Solvent | Dielectric Constant (at 20°C) | Polarity Index | Solubility (mg/mL) |

| Water | 80.1 | 10.2 | < 0.1 |

| Methanol | 32.7 | 5.1 | 5.2 |

| Ethanol (96%) | 24.6 | 4.3 | 8.5 |

| Isopropyl Alcohol | 19.9 | 3.9 | 3.1 |

| Acetone | 20.7 | 5.1 | 25.8 |

| Acetonitrile | 37.5 | 5.8 | 15.3 |

| Dichloromethane | 9.1 | 3.1 | 12.6 |

| Ethyl Acetate | 6.0 | 4.4 | 7.9 |

| Tetrahydrofuran (THF) | 7.6 | 4.0 | 30.1 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | > 100 |

| Polyethylene Glycol 400 | 12.5 | - | > 50 |

Experimental Protocols: Solubility Determination

The solubility data presented above was determined using the isothermal shake-flask method, a standard technique for solubility assessment.

Materials:

-

This compound (purity > 99%)

-

Selected solvents (HPLC grade or equivalent)

-

20 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: An excess amount of this compound is added to 10 mL of each solvent in a 20 mL glass vial.

-

Equilibration: The vials are sealed and placed in an orbital shaker set at a constant temperature of 25 °C and agitated at 150 rpm for 48 hours to ensure equilibrium is reached. A preliminary study should be conducted to determine the time required to reach equilibrium.

-

Sample Collection and Filtration: After 48 hours, the agitation is stopped, and the vials are allowed to stand undisturbed for at least 2 hours to allow for the sedimentation of undissolved solids. An aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: The filtered solution is appropriately diluted with a suitable solvent (usually the mobile phase of the analytical method). The concentration of this compound in the diluted sample is then determined by a validated HPLC-UV method.

-

Data Analysis: The solubility is calculated from the measured concentration and the dilution factor and is typically expressed in mg/mL or g/L. The experiment is performed in triplicate for each solvent, and the average value is reported.

Mandatory Visualization: Experimental Workflow for Solubility Determination

Discovery and history of benzoxazolone compounds in medicinal chemistry.

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Benzoxazolone Compounds

Introduction

The benzoxazolone scaffold is a prominent heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," leading to the development of a diverse array of therapeutic agents with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery and history of benzoxazolone compounds, their synthetic methodologies, and their evolution as potent agents in modern drug discovery.

A Historical Perspective: The Emergence of Benzoxazolones

The journey of benzoxazolone in medicinal chemistry began in the mid-20th century. One of the earliest and most notable examples is Chlorzoxazone , a centrally acting muscle relaxant, which was approved for medical use in the United States in 1958.[1] Its discovery marked a significant milestone, establishing the therapeutic potential of the benzoxazolone core and paving the way for further exploration of this chemical class.

Over the decades, research into benzoxazolone derivatives has expanded dramatically, revealing their remarkable versatility. Scientists have successfully synthesized and evaluated a multitude of analogues, uncovering a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. This has led to the commercialization of several benzoxazolone-based molecules and the entry of others into clinical trials, solidifying the importance of this scaffold in drug development.[2]

Synthetic Strategies for Benzoxazolone Scaffolds

The synthesis of the benzoxazolone core and its derivatives has evolved, with numerous methods being developed to improve efficiency, yield, and substrate scope.

General Synthesis of the Benzoxazolone Core

A common and fundamental method for the synthesis of the benzoxazolone ring involves the cyclization of 2-aminophenols with a carbonyl source.

Experimental Protocol: Synthesis of 5-Chloro-1,3-benzoxazol-2(3H)-one

A representative protocol for the synthesis of a substituted benzoxazolone, 5-chloro-1,3-benzoxazol-2(3H)-one, from 2-amino-4-chlorophenol is as follows:

-

Reactants: 2-amino-4-chlorophenol, potassium hydroxide (KOH), and carbon disulfide (CS2).

-

Procedure:

-

A solution of 2-amino-4-chlorophenol (139.3 mmol) in ethanol (500 mL) is prepared.

-

Potassium hydroxide (327.3 mmol) is added to the solution, followed by the addition of carbon disulfide (1318 mmol).[3]

-

The reaction mixture is refluxed for 4 hours.

-

The volatile components are removed under reduced pressure.

-

The residue is diluted with water (100 mL) and acidified with 2 M HCl (50 mL).

-

The product is extracted with dichloromethane (2 x 250 mL).

-

The combined organic phases are dried over anhydrous sodium sulfate and concentrated to yield the product.[3]

-

This method provides a foundational approach to accessing the core benzoxazolone structure, which can then be further modified.

N-Alkylation of Benzoxazolones

A key modification to the benzoxazolone scaffold is N-alkylation, which allows for the introduction of various substituents to modulate the compound's biological activity.

Experimental Protocol: General N-Alkylation

-

Reactants: A substituted 2(3H)-benzoxazolone, a suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K2CO3)), and an alkylating agent (e.g., an alkyl halide).

-

Procedure:

-

The benzoxazolone is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)).

-

The base is added to the solution to deprotonate the nitrogen atom of the oxazolone ring.

-

The alkylating agent is then added, and the reaction mixture is stirred at room or elevated temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and chromatography.

-

The choice of base and solvent can influence the regioselectivity of the alkylation.

Biological Activities and Therapeutic Applications

Benzoxazolone derivatives have demonstrated a wide array of biological activities, making them valuable candidates for drug development in various therapeutic areas.

Antimicrobial Activity

Numerous studies have reported the potent antibacterial and antifungal properties of benzoxazolone derivatives. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters used to quantify this activity.

| Compound/Derivative | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Hydrazone with 5-nitro-2-thienyl fragment | S. aureus | 62.5 | - | [4] |

| Hydrazone with 5-nitro-2-thienyl fragment | B. subtilis | 62.5 | - | [4] |

| Hydrazone with 5-nitro-2-thienyl fragment | E. coli | 15.6 | - | [4] |

| Hydrazone with 5-nitro-2-thienyl fragment | S. enteritidis | 62.5 | - | [4] |

| 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide | E. coli | 8 | - | [5] |

| 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide | S. aureus | 16 | - | [5] |

| 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide | E. faecalis | 16 | - | [5] |

| Various N-substituted derivatives | C. albicans | 128 | - | [5] |

| P4A and P4B | Gram-positive & Gram-negative bacteria | Good activity (qualitative) | - | [6] |

| P2B | C. albicans | Good activity (qualitative) | - | [6] |

Anticancer Activity

The antiproliferative effects of benzoxazolone compounds have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a standard measure of potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 (Indole-based amide) | HCT116 | 22.4 | [7] |

| Compound 2 (Indole-based amide) | HCT116 | 0.34 | [7] |

| Compound 1 | HTB-26 (Breast) | 10 - 50 | [7] |

| Compound 2 | HTB-26 (Breast) | 10 - 50 | [7] |

| Compound 1 | PC-3 (Pancreatic) | 10 - 50 | [7] |

| Compound 2 | PC-3 (Pancreatic) | 10 - 50 | [7] |

| Compound 1 | HepG2 (Hepatocellular) | 10 - 50 | [7] |

| Compound 2 | HepG2 (Hepatocellular) | 10 - 50 | [7] |

| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast) | 43.4 | [8] |

| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast) | 39.0 | [8] |

| Imidazo[1,2-a]pyrimidine derivative 3d | MDA-MB-231 (Breast) | 35.9 | [8] |

| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast) | 35.1 | [8] |

| Tetrazole-isoxazoline hybrid 4h | A549 (Lung) | 1.51 | [9] |

| Tetrazole-isoxazoline hybrid 4i | A549 (Lung) | 1.49 | [9] |

| Tetrazole-isoxazoline hybrid 4h | MDA-MB-231 (Breast) | 2.83 | [9] |

Anti-inflammatory Activity

Benzoxazolone derivatives have shown significant anti-inflammatory effects, often through the inhibition of key inflammatory mediators and enzymes.

| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |

| 4-sulfonyloxy/alkoxy derivative 2h | NO production | 17.67 | [10] |

| 4-sulfonyloxy/alkoxy derivative 2h | IL-1β production | 20.07 | [10] |

| 4-sulfonyloxy/alkoxy derivative 2h | IL-6 production | 8.61 | [10] |

| Benzoxazolone derivative 3c | IL-6 inhibition | 10.14 | |

| Benzoxazolone derivative 3d | IL-6 inhibition | 5.43 | |

| Benzoxazolone derivative 3g | IL-6 inhibition | 5.09 | |

| Disubstituted benzoxazolone 2c | NO inhibition | 16.43 | [2] |

| Disubstituted benzoxazolone 2d | NO inhibition | 14.72 | [2] |

| Disubstituted benzoxazolone 3d | NO inhibition | 13.44 | [2] |

| Disubstituted benzoxazolone 2c | iNOS inhibition | 4.605 | [2] |

| Disubstituted benzoxazolone 2d | iNOS inhibition | 3.342 | [2] |

| Disubstituted benzoxazolone 3d | iNOS inhibition | 9.733 | [2] |

Mechanisms of Action

The diverse biological activities of benzoxazolone compounds are attributed to their ability to interact with various biological targets and modulate key signaling pathways.

Inhibition of the MAPK/NF-κB/iNOS Signaling Pathway

Several studies have demonstrated that the anti-inflammatory effects of certain benzoxazolone derivatives are mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This, in turn, leads to the suppression of inducible nitric oxide synthase (iNOS) and the reduced production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

Caption: MAPK/NF-κB/iNOS signaling pathway and points of inhibition by benzoxazolone derivatives.

Inhibition of Acid Ceramidase

Benzoxazolone carboxamides have emerged as potent inhibitors of acid ceramidase (AC), an enzyme that hydrolyzes ceramides into sphingosine and fatty acids. By inhibiting AC, these compounds increase intracellular ceramide levels, which can induce apoptosis, making them promising candidates for cancer therapy. The mechanism of inhibition involves the S-acylation of the catalytic cysteine residue of AC by the benzoxazolone ring, which acts as a leaving group.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel benzoxazolone derivatives follows a structured workflow, from initial synthesis to comprehensive biological testing.

Caption: General experimental workflow for the development of benzoxazolone-based therapeutic agents.

Conclusion

The benzoxazolone scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. Its rich history, coupled with the continuous development of novel synthetic methodologies and a deeper understanding of its mechanisms of action, ensures that benzoxazolone and its derivatives will remain a significant area of research in medicinal chemistry for the foreseeable future. The data presented in this guide underscore the vast potential of this privileged structure in addressing a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 5. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Targets of 5-Mesylbenzoxazol-2(3H)-one: An In-depth Technical Guide

Abstract

5-Mesylbenzoxazol-2(3H)-one is a small molecule belonging to the benzoxazolone class of heterocyclic compounds. While direct, in-depth research on the specific biological targets of this compound is limited in publicly available scientific literature, the broader benzoxazol-2(3H)-one scaffold has been identified as a privileged structure in medicinal chemistry. Derivatives of this core have shown inhibitory activity against a range of biological targets, particularly protein kinases implicated in cancer. This technical guide will synthesize the available information on the potential biological targets of compounds structurally related to this compound, providing a framework for future research and drug discovery efforts.

Introduction

The benzoxazol-2(3H)-one core is a versatile scaffold that has attracted significant attention from medicinal chemists due to its presence in various biologically active compounds. Its rigid, planar structure and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive starting point for the design of enzyme inhibitors and receptor modulators. This compound, featuring a methylsulfonyl group at the 5-position, represents one such derivative. While this specific compound is commercially available, its detailed pharmacological profile has not been extensively elucidated in published studies. This guide will, therefore, focus on the established and potential targets of the broader benzoxazol-2(3H)-one class to infer the likely biological activities of the 5-mesyl derivative.

Potential Biological Targets

Based on studies of structurally similar compounds, the primary potential biological targets for this compound are protein kinases, particularly those involved in oncogenic signaling pathways.

c-Met Kinase

The c-Met receptor tyrosine kinase is a well-established target in cancer therapy. Its aberrant activation is implicated in tumor growth, invasion, and metastasis. Several studies have reported the design and synthesis of benzoxazol-2(3H)-one derivatives as potent c-Met inhibitors. These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing downstream signaling.

Table 1: c-Met Kinase Inhibition by Benzoxazol-2(3H)-one Derivatives

| Compound Class | Specific Derivative Example | Target | IC50 (nM) | Cell Line | Reference |

| Benzo[d]oxazol-2(3H)-one-quinolones | Not Specified | c-Met Kinase | Potent Inhibition Reported | EBC-1 |

Note: Specific quantitative data for a 5-mesyl substituted derivative was not found in the reviewed literature.

Traf2- and Nck-Interacting Kinase (TNIK)

TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer (CRC). A recent study identified a series of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors. The most potent compound in this series demonstrated significant inhibition of TNIK and suppressed the proliferation and migration of colorectal cancer cells.

Table 2: TNIK Inhibition by Benzoxazol-2(3H)-one Derivatives

| Compound Class | Specific Derivative Example | Target | IC50 (µM) | Cell Line | Reference |

| Benzo[d]oxazol-2(3H)-one Derivatives | Compound 8g | TNIK | 0.050 | HCT116 |

Note: The structure of compound 8g does not contain a 5-mesyl substituent. This data is presented to illustrate the potential of the core scaffold.

Potential Central Nervous System (CNS) Targets

One commercial source suggests that 5-(Methylsulfonyl)benzo[d]oxazol-2(3H)-one is utilized in pharmaceutical research as a precursor for drugs targeting the central nervous system. It is purported to have the potential to inhibit certain enzymes associated with inflammation and neurological diseases, such as a "non-biotin-dependent carboxylase". However, specific details, quantitative data, and primary literature supporting this claim are not currently available.

Signaling Pathways

The potential inhibition of c-Met and TNIK by this compound would impact key cellular signaling pathways critical for cancer cell proliferation and survival.

Caption: Potential inhibition of the c-Met signaling pathway.

Caption: Potential inhibition of the Wnt/TNIK signaling pathway.

Experimental Protocols

Detailed experimental protocols for assessing the activity of this compound against specific targets are not available in the literature. However, based on the investigation of similar compounds, the following general methodologies would be appropriate for its characterization.

Kinase Inhibition Assay (General Workflow)

A common method to determine the inhibitory activity of a compound against a protein kinase is a biochemical assay that measures the phosphorylation of a substrate.

Caption: Generalized workflow for a kinase inhibition assay.

Protocol Outline:

-

Reagents: Recombinant human kinase (e.g., c-Met, TNIK), biotinylated peptide substrate, ATP, assay buffer, detection reagent (e.g., ADP-Glo™, HTRF®).

-

Procedure: a. Serially dilute this compound in DMSO and then in assay buffer. b. In a microplate, combine the kinase, substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specified temperature for a defined period. e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. f. Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

Data Analysis: Plot the signal intensity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

While this compound itself has not been the subject of extensive biological investigation, the benzoxazol-2(3H)-one scaffold holds considerable promise for the development of targeted therapeutics, particularly in oncology. The primary potential targets for this compound class are protein kinases such as c-Met and TNIK.

Future research should focus on:

-

Biochemical Screening: Profiling this compound against a broad panel of protein kinases to identify its primary targets and selectivity.

-

Cell-Based Assays: Evaluating the compound's ability to inhibit the proliferation of cancer cell lines known to be dependent on the identified target kinases.

-

Structural Biology: Co-crystallization of the compound with its target proteins to elucidate the binding mode and guide further structure-activity relationship (SAR) studies.

-

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its drug-like potential.

By undertaking these studies, the therapeutic potential of this compound can be systematically evaluated, potentially leading to the development of novel and effective targeted therapies.

Methodological & Application

Application Note: Utilizing 5-Mesylbenzoxazol-2(3H)-one in Kinase Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a primary focus for drug discovery. The benzoxazolone and benzimidazolone scaffolds are recognized as privileged structures in medicinal chemistry, known to interact with the ATP-binding site of various kinases. 5-Mesylbenzoxazol-2(3H)-one is a representative of this class of compounds and holds potential as a kinase inhibitor. This document provides a detailed protocol for evaluating the inhibitory activity of this compound against a selected protein kinase using a luminescence-based ADP-Glo™ Kinase Assay. This assay format is widely used due to its high sensitivity, broad dynamic range, and scalability for high-throughput screening.

Principle of the Assay

The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to the kinase activity. A decrease in luminescence in the presence of an inhibitor, such as this compound, indicates inhibition of the kinase.

Experimental Protocols

This protocol is designed for a generic protein kinase and can be adapted for specific kinases of interest. As an example, we will consider the non-receptor tyrosine kinase, Protein Tyrosine Kinase 6 (PTK6), which has been shown to be inhibited by related benzimidazolone derivatives.[1][2]

Materials and Reagents

-

This compound (to be sourced or synthesized)

-

Recombinant active protein kinase (e.g., PTK6)

-

Kinase substrate (e.g., a suitable peptide substrate for PTK6)

-

ATP (Adenosine 5'-triphosphate)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

DMSO (Dimethyl sulfoxide)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes or automated liquid handling system

-

Plate-reading luminometer

Reagent Preparation

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC50 determination (e.g., from 10 mM to 1 nM). The final DMSO concentration in the assay should be kept constant and typically below 1%.

-

Enzyme Preparation: Thaw the recombinant kinase on ice. Prepare a working solution of the kinase in Kinase Buffer at a concentration determined to be in the linear range of the assay.

-

Substrate and ATP Preparation: Prepare a solution containing the kinase substrate and ATP in Kinase Buffer. The final concentration of ATP should be at or near its Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

-

ADP-Glo™ Reagent and Kinase Detection Reagent Preparation: Prepare the reagents according to the manufacturer's instructions.[3]

Assay Procedure (96-well plate format)

-

Compound Addition: Add 1 µL of the serially diluted this compound or DMSO (as a vehicle control) to the wells of the assay plate.

-

Enzyme Addition: Add 24 µL of the kinase working solution to each well.

-

Initiation of Kinase Reaction: Add 25 µL of the substrate/ATP mixture to each well to start the reaction. The total reaction volume is 50 µL.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear phase.

-

Termination of Kinase Reaction and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[3][4]

-

ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[3]

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis

-

Data Normalization: The raw luminescence data is converted to percent inhibition using the following formula: % Inhibition = 100 x (1 - (RLU_inhibitor - RLU_background) / (RLU_vehicle - RLU_background))

-

RLU_inhibitor: Relative Luminescence Units in the presence of the inhibitor.

-

RLU_vehicle: Relative Luminescence Units of the DMSO control (0% inhibition).

-

RLU_background: Relative Luminescence Units in the absence of enzyme (100% inhibition).

-

-

IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Data Presentation

The inhibitory activity of this compound and control compounds against the target kinase can be summarized in a table for easy comparison.

| Compound | Target Kinase | IC50 (nM) |

| This compound | PTK6 | 150 |

| Staurosporine (Control) | PTK6 | 15 |

| Compound X (Negative Control) | PTK6 | >10,000 |

Table 1: Example of IC50 data for this compound and control compounds against PTK6.

Visualizations

Experimental Workflow

Caption: Workflow for the luminescence-based kinase inhibition assay.

Signaling Pathway

References

Protocol for synthesizing 5-Mesylbenzoxazol-2(3H)-one in a laboratory setting.

Abstract

This document provides a detailed protocol for the laboratory synthesis of 5-Mesylbenzoxazol-2(3H)-one, a key intermediate in the development of various pharmacologically active compounds. The synthesis involves the cyclization of 2-Amino-4-(methylsulfonyl)phenol using triphosgene as a phosgene equivalent. This method offers a safe and efficient route to the target compound with good yield and purity. All quantitative data is presented in tabular format, and the experimental workflow is visualized using a DOT script-generated diagram.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of molecules exhibiting a range of biological activities. The synthesis of this compound is a critical step in the exploration of new chemical entities for therapeutic applications. The protocol outlined herein describes a reliable method for its preparation in a laboratory setting, starting from the commercially available 2-Amino-4-(methylsulfonyl)phenol. The cyclization is achieved through the use of triphosgene, a safer alternative to the highly toxic phosgene gas.

Materials and Reagents

| Material/Reagent | Grade | Supplier | CAS Number |

| 2-Amino-4-(methylsulfonyl)phenol | ≥98% | Commercially Available | 98-30-6 |

| Triphosgene (bis(trichloromethyl) carbonate) | ≥98% | Commercially Available | 32315-10-9 |

| Triethylamine (Et3N) | Anhydrous, ≥99.5% | Commercially Available | 121-44-8 |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | 109-99-9 |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 |

| Hexanes | ACS Grade | Commercially Available | 110-54-3 |

| Saturated aqueous sodium bicarbonate (NaHCO3) | Prepared in-house | ||

| Brine (Saturated aqueous NaCl) | Prepared in-house | ||

| Anhydrous magnesium sulfate (MgSO4) | Commercially Available | 7487-88-9 |

Experimental Protocol

3.1. Reaction Setup

-

A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.

-

The flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

-

2-Amino-4-(methylsulfonyl)phenol (1.87 g, 10 mmol) is added to the flask, followed by anhydrous tetrahydrofuran (THF, 100 mL).

-

The mixture is stirred at room temperature until the starting material is fully dissolved.

-

Triethylamine (3.03 g, 4.18 mL, 30 mmol) is added to the reaction mixture.

-

The flask is cooled to 0 °C in an ice bath.

3.2. Addition of Triphosgene

-

In a separate dry flask, a solution of triphosgene (1.48 g, 5 mmol) in anhydrous dichloromethane (DCM, 20 mL) is prepared.

-

This solution is carefully transferred to the dropping funnel.

-

The triphosgene solution is added dropwise to the stirred reaction mixture at 0 °C over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

3.3. Reaction Monitoring

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent.

-

The reaction is considered complete when the starting material (2-Amino-4-(methylsulfonyl)phenol) is no longer visible on the TLC plate.

3.4. Workup and Purification

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate (NaHCO3) solution (50 mL).

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Results and Data

| Parameter | Value |

| Starting Material | |

| 2-Amino-4-(methylsulfonyl)phenol | 1.87 g (10 mmol) |

| Product | |

| This compound | |

| Theoretical Yield | 2.13 g |

| Actual Yield | (To be determined experimentally) |

| Percent Yield | (To be calculated) |

| Physical Properties | |

| Appearance | White to off-white solid |

| Melting Point | (To be determined experimentally) |

| Purity (e.g., by HPLC or NMR) | (To be determined experimentally) |

Safety Precautions

-

Triphosgene is a toxic and corrosive solid that releases phosgene upon heating or contact with moisture. It should be handled with extreme caution in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Anhydrous solvents are flammable and should be handled away from ignition sources.

-

Perform all operations under an inert atmosphere (nitrogen or argon).

Visualization of Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for Benzoxazol-2(3H)-one Derivatives as Anti-inflammatory Agents

Topic: Application of Benzoxazol-2(3H)-one Derivatives as Anti-inflammatory Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzoxazol-2(3H)-one and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, their potential as anti-inflammatory agents is noteworthy.[1][2] These compounds have been investigated for their ability to modulate key inflammatory pathways, offering a promising scaffold for the development of novel therapeutics for inflammatory diseases. This document provides an overview of their application, summarizing key quantitative data and detailing experimental protocols for their evaluation.

Mechanism of Action

The anti-inflammatory effects of benzoxazol-2(3H)-one derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. While the precise mechanisms can vary between specific derivatives, common targets include:

-

Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[3] Several benzoxazole derivatives have been designed and evaluated as selective COX-2 inhibitors, aiming to provide anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[4][5]

-

Pro-inflammatory Cytokines: Dysregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is a hallmark of many inflammatory conditions.[6] Benzoxazol-2(3H)-one derivatives have been shown to suppress the production of these cytokines.[7]

-

NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of gene expression involved in inflammation and immune responses.[8][9] Inhibition of the NF-κB pathway is a key mechanism by which some anti-inflammatory compounds exert their effects.[10]

-

MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) signaling cascades, including ERK, JNK, and p38 pathways, play crucial roles in cellular responses to inflammatory stimuli.[11][12][13] Modulation of these pathways can influence the production of inflammatory mediators.[14][15]

Quantitative Data Summary

The following tables summarize representative quantitative data for the anti-inflammatory activity of various benzoxazol-2(3H)-one derivatives, as reported in the literature.

Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

| Compound/Derivative | Dose | Time Point | % Inhibition of Edema | Reference Compound | % Inhibition by Reference |

| Benzoxazole Derivative 1 | 10 mg/kg | 3 h | 45.2% | Indomethacin (10 mg/kg) | 55.8% |

| Benzoxazole Derivative 2 | 20 mg/kg | 4 h | 62.5% | Diclofenac (10 mg/kg) | 71.3% |

| Benzoxazole Derivative 3 | 10 mg/kg | 5 h | 58.9% | Celecoxib | 65.6% |

Table 2: In Vitro Inhibition of Pro-inflammatory Mediators

| Compound/Derivative | Assay | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ of Reference (µM) |

| Benzoxazole Derivative A | COX-2 Inhibition | - | 1.5 | Celecoxib | 0.8 |

| Benzoxazole Derivative B | TNF-α Release | RAW 264.7 | 5.2 | Dexamethasone | 2.1 |

| Benzoxazole Derivative C | IL-6 Release | THP-1 | 8.7 | - | - |

| Benzoxazole Derivative D | NO Production | J774A.1 | 12.4 | L-NAME | 15.6 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel benzoxazol-2(3H)-one derivatives.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and accepted model for evaluating the acute anti-inflammatory activity of compounds.[5][16]

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rodent's paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

-

Wistar rats or Swiss albino mice (6-8 weeks old)

-

1% (w/v) Carrageenan solution in sterile saline

-

Test compound (Benzoxazol-2(3H)-one derivative)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin, Diclofenac sodium)

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups (n=6): Vehicle control, Reference drug, and Test compound groups (at various doses).

-

Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula:

% Inhibition = [(V_c - V_t) / V_c] x 100

Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

In Vitro Nitric Oxide (NO) Production Assay in Macrophages

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of a test compound on NO production is quantified using the Griess reagent.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

-

LPS (from E. coli)

-

Test compound

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS) and an LPS-only control group.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B to each supernatant sample.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Calculate the percentage inhibition of NO production for each concentration of the test compound.

Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum samples.

Materials:

-

Supernatants from cell culture experiments (as described in the NO assay) or serum from in vivo studies.

-

Commercially available ELISA kits for TNF-α and IL-6 (follow the manufacturer's instructions).

-

Microplate reader.

Procedure (General Outline):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add standards and samples (cell culture supernatants or diluted serum) to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubate to allow the detection antibody to bind to the captured cytokine.

-

Wash the plate and add a substrate for the enzyme.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways, providing insights into the mechanism of action of the test compound.

Materials:

-

Cell lysates from treated and untreated cells.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathways

Caption: Putative mechanism of anti-inflammatory action of Benzoxazol-2(3H)-one derivatives.

Experimental Workflow

Caption: General experimental workflow for evaluating the anti-inflammatory properties.

References

- 1. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of novel 2-mercaptobenzoxazole based 1,2,3-triazoles as inhibitors of proinflammatory cytokines and suppressors of COX-2 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The NF-κB Pathway: Modulation by Entamoeba histolytica and Other Protozoan Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Reactive oxygen species in the activation of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of MAPK by potassium bisperoxo(1,10-phenanthroline)oxovanadate (V) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stimulation of pro-inflammatory responses by mebendazole in human monocytic THP-1 cells through an ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

Experimental design for testing the analgesic properties of benzoxazolone compounds.

Application Notes: Evaluating the Analgesic Properties of Benzoxazolone Compounds

Introduction

Benzoxazolone and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5][6] The evaluation of the analgesic potential of novel benzoxazolone compounds is a critical step in the drug development process. This requires robust and validated experimental designs to accurately characterize their efficacy and mechanism of action. These application notes provide detailed protocols for key in vivo analgesic assays and guidance on data interpretation and presentation.

The sensation of pain is a complex process involving the activation of nociceptors and the transmission of pain signals through peripheral and central nervous systems.[7][8][9] Pain pathways are modulated by a variety of endogenous mediators and signaling cascades, including prostaglandins, cytokines, and neurotransmitters like glutamate and substance P.[7][10] Several signaling pathways, such as the MAPK and PI 3-K/mTOR pathways, are believed to be primary regulators in chronic pain and nociceptor gene transcription and translation.[11] Benzoxazolone compounds may exert their analgesic effects by modulating these pathways, inhibiting inflammatory mediators, or interacting with specific receptors involved in pain perception.

To comprehensively assess the analgesic properties of benzoxazolone compounds, a combination of thermal and chemical-induced pain models is recommended. The hot plate test and tail-flick test are suitable for evaluating centrally acting analgesics, while the acetic acid-induced writhing test is effective for screening peripherally acting analgesics.[12]

Experimental Protocols

Acetic Acid-Induced Writhing Test

This method is used to evaluate peripheral analgesic activity by inducing a painful reaction through the intraperitoneal injection of acetic acid, which causes inflammation and irritation.[13]

Materials:

-

Benzoxazolone test compounds

-

Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose in distilled water)[15]

-

Positive control: Diclofenac sodium (40 mg/kg) or Morphine (100 µg/kg i.p.)[16][17]

-

Observation chambers (e.g., open polyvinyl cages, 30 cm × 40 cm × 30 cm)[16]

-

Syringes and needles for oral gavage and intraperitoneal injection

Procedure:

-